Cas no 3996-04-1 (2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine)

3996-04-1 structure
Nome del prodotto:2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine
2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine
- 1,3,5,2,4,6-triazatriphosphorin-2-amine, 2,4,4,6,6-pentakis(1-aziridinyl)-2,2,4,4,6,6-hexahydro-N-methyl-
- CHEMBL27942
- 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-6-(methylamino)-2,2,4,4,6-pentakis(1-aziridinyl)-
- 3996-04-1
- DTXSID80193000
- 2,2,4,4,6-Pentakis(aziridin1-yl)-6-methylaminocyclotriphosphazene
- SCHEMBL21875590
-
- Inchi: InChI=1S/C11H24N9P3/c1-12-21(16-2-3-16)13-22(17-4-5-17,18-6-7-18)15-23(14-21,19-8-9-19)20-10-11-20/h12H,2-11H2,1H3
- Chiave InChI: ABJJLHFLYXSYFL-UHFFFAOYSA-N
- Sorrisi: CNP1(=NP(=NP(=N1)(N2CC2)N3CC3)(N4CC4)N5CC5)N6CC6
Proprietà calcolate
- Massa esatta: 375.13722
- Massa monoisotopica: 375.136751
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 643
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64.2
- XLogP3: 0.4
Proprietà sperimentali
- Densità: 2.18
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 2.078
- PSA: 65.75
- LogP: 0.02320
2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
3996-04-1 (2,4,4,6,6-pentakis(aziridin-1-yl)-N-methyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinin-2-amine) Prodotti correlati
- 868377-56-4(4-acetyl-N-(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2228528-86-5(3-2-(morpholin-4-yl)phenylazetidin-3-ol)
- 2229636-89-7(4-2-(1H-indol-3-yl)ethylpyrrolidin-2-one)
- 1804778-68-4(2-(Aminomethyl)-3-iodo-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2229541-45-9(1-(2-bromopropyl)-4-chloro-2-methoxybenzene)
- 638137-20-9(N-cyclohexyl-3-({5,6-dimethyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-2-yl}sulfanyl)propanamide)
- 2004541-97-1(2-Cyclopentyl-4,4,4-trifluorobutan-1-amine)
- 2734772-51-9(3-Bromo-5,6-dichloro-2-fluorobenzaldehyde)
- 2229013-64-1(1-(2-nitroethyl)cyclopentylbenzene)
- 1864051-97-7(1-(3-methylthiophen-2-yl)pentan-1-amine hydrochloride)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
